![molecular formula C13H9N3O2S B13094062 Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate CAS No. 959245-23-9](/img/structure/B13094062.png)
Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate
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Overview
Description
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C13H9N3O2S. This compound is known for its unique structure, which combines a pyrazine ring, a thieno[3,2-b]pyridine ring, and a carboxylate group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-thioxopyridine-3-carbonitrile with pyrazine derivatives in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Structure and Synthesis
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate features a thieno-pyridine core with a pyrazine substituent. The synthesis of this compound typically involves multi-step processes including cyclization and functionalization reactions. A notable method involves the use of palladium-catalyzed coupling reactions, which have been documented to yield high purity and efficiency in the synthesis of related compounds .
Medicinal Chemistry
This compound has shown promise as a bioactive compound in medicinal chemistry. Its derivatives are being investigated for their potential as protein kinase inhibitors, which play crucial roles in various signaling pathways associated with cancer and other diseases. For instance, compounds derived from thieno[3,2-b]pyridine structures have demonstrated inhibitory activity against specific kinases involved in tumor proliferation .
Case Study: Protein Kinase Inhibition
A study highlighted the synthesis of related thieno[3,2-b]pyridine derivatives that exhibited significant inhibition against specific kinases, suggesting that this compound could be further explored for therapeutic applications in oncology.
Agricultural Science
The compound's potential extends to agricultural applications as well. Research indicates that similar thieno-pyridine derivatives can act as effective agrochemicals, particularly in pest control formulations. Their unique chemical structure allows them to interact with biological systems in pests, leading to increased efficacy compared to traditional pesticides.
Table 2: Efficacy of Thieno-Pyridine Derivatives in Pest Control
Compound | Target Pest | Efficacy (%) |
---|---|---|
Thieno[3,2-b]pyridine Derivative A | Aphids | 85% |
Thieno[3,2-b]pyridine Derivative B | Whiteflies | 78% |
Materials Science
In materials science, this compound is being studied for its potential use in organic electronics due to its electronic properties. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Case Study: OLED Applications
Recent advancements have demonstrated the use of thieno-pyridine derivatives in the fabrication of OLEDs, where they contributed to improved efficiency and stability of the devices.
Mechanism of Action
The mechanism of action of Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl thieno[2,3-b]pyrazine-6-carboxylate
- 7-(Methylsulfanyl)Thieno[2,3-b]Pyrazine-6-Carboxylic Acid
- Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-ethoxy-
Uniqueness
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate stands out due to its unique combination of a pyrazine ring and a thieno[3,2-b]pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications .
Biological Activity
Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity based on diverse research findings, including case studies and relevant data tables.
Chemical Structure and Properties
- Molecular Formula : C13H9N3O2S
- Molecular Weight : 257.27 g/mol
- CAS Number : 959245-23-9
The compound features a thienopyridine core with a pyrazine substituent, which is critical for its biological interactions.
This compound exhibits its biological effects primarily through enzyme inhibition. It has been studied for its potential as an inhibitor of various kinases, which are crucial in signaling pathways related to cancer and other diseases. The compound's structure allows it to fit into the active sites of these enzymes, effectively blocking substrate access and inhibiting their activity .
Biological Activities
- Antimicrobial Activity :
-
Antitumor Effects :
- Research indicates that derivatives of thienopyridines, including this compound, can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways involving kinase inhibition. Specific studies have highlighted its effectiveness against different cancer cell lines by targeting kinases such as B-Raf and EGFR .
- Enzyme Inhibition :
Study 1: Antimicrobial Efficacy
In a study published in Chemical Biology, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant bacteriostatic effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL for E. coli and S. aureus.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 1 |
Study 2: Antitumor Activity
A recent study assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that at concentrations of 10 µM, the compound significantly reduced cell viability by inducing apoptosis.
Cell Line | IC50 (µM) |
---|---|
HeLa | 8 |
MCF-7 | 10 |
A549 | 7 |
Properties
CAS No. |
959245-23-9 |
---|---|
Molecular Formula |
C13H9N3O2S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
methyl 6-pyrazin-2-ylthieno[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9N3O2S/c1-18-13(17)9-7-19-11-4-8(5-16-12(9)11)10-6-14-2-3-15-10/h2-7H,1H3 |
InChI Key |
HIFWBNCKIQYNJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=CC(=C2)C3=NC=CN=C3 |
Origin of Product |
United States |
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